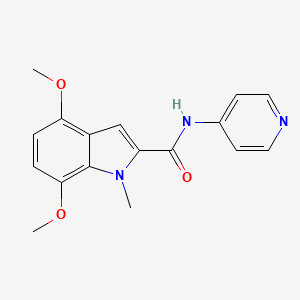

4,7-dimethoxy-1-methyl-N-(pyridin-4-yl)-1H-indole-2-carboxamide

CAS No.:

Cat. No.: VC14791388

Molecular Formula: C17H17N3O3

Molecular Weight: 311.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H17N3O3 |

|---|---|

| Molecular Weight | 311.33 g/mol |

| IUPAC Name | 4,7-dimethoxy-1-methyl-N-pyridin-4-ylindole-2-carboxamide |

| Standard InChI | InChI=1S/C17H17N3O3/c1-20-13(17(21)19-11-6-8-18-9-7-11)10-12-14(22-2)4-5-15(23-3)16(12)20/h4-10H,1-3H3,(H,18,19,21) |

| Standard InChI Key | JXBNEQSKCGPLKC-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NC3=CC=NC=C3 |

Introduction

4,7-Dimethoxy-1-methyl-N-(pyridin-4-yl)-1H-indole-2-carboxamide is a synthetic organic compound belonging to the class of indole derivatives. Indoles are characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, which is a fundamental component of many biologically active molecules. This specific compound features two methoxy groups at the 4 and 7 positions of the indole ring, a methyl group at the 1 position, and a pyridine moiety attached via an amide linkage.

Synthesis Methods

The synthesis of this compound typically involves several steps using organic synthesis techniques. Common strategies include:

-

Amide Formation: The attachment of the pyridine ring to the indole core via an amide linkage.

-

Substitution Reactions: Introduction of methoxy and methyl groups onto the indole ring.

-

Catalytic Reactions: Use of catalysts to facilitate reactions and improve yields.

| Synthesis Step | Description | Reagents/Conditions |

|---|---|---|

| 1. Indole Core Synthesis | Formation of the indole ring | Various methods (e.g., Fisher Indole Synthesis) |

| 2. Methoxy Group Introduction | Addition of methoxy groups at positions 4 and 7 | Methylation agents (e.g., CH3I, NaOH) |

| 3. Methyl Group Introduction | Addition of a methyl group at position 1 | Alkylation reagents (e.g., CH3I) |

| 4. Pyridine Attachment | Formation of the amide linkage with pyridine | Pyridine-4-carboxylic acid or its derivatives, coupling reagents |

Potential Biological Activities

Indole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The specific structural features of 4,7-dimethoxy-1-methyl-N-(pyridin-4-yl)-1H-indole-2-carboxamide may enhance its interaction with biological targets, suggesting its potential as a lead compound in drug discovery.

Applications and Future Research Directions

Given its potential biological activities, this compound may find applications in various therapeutic areas. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Modifying the compound to enhance its biological activity.

-

Pharmacokinetic and Pharmacodynamic Studies: Evaluating its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

-

In Vivo Efficacy Studies: Assessing its therapeutic efficacy in animal models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume